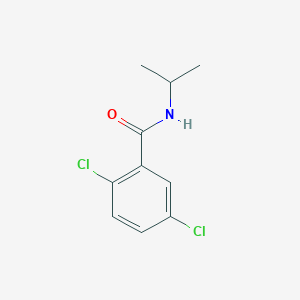

2,5-dichloro-N-(propan-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,5-dichloro-N-(propan-2-yl)benzamide is an organic compound with the molecular formula C10H11Cl2NO It is a derivative of benzamide, characterized by the presence of two chlorine atoms at the 2 and 5 positions on the benzene ring and an isopropyl group attached to the nitrogen atom of the amide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(propan-2-yl)benzamide typically involves the reaction of 2,5-dichlorobenzoyl chloride with isopropylamine. The reaction is carried out in an organic solvent such as dichloromethane, under controlled temperature conditions. The general reaction scheme is as follows:

2,5-dichlorobenzoyl chloride+isopropylamine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, may be employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(propan-2-yl)benzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles, such as hydroxyl or amino groups.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Hydrolysis: The amide bond can be hydrolyzed in the presence of strong acids or bases to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide or ammonia can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide are used for hydrolysis.

Major Products Formed

Substitution: Formation of substituted benzamides.

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of reduced amides or amines.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

Medicinal Chemistry

-

Anticancer Properties :

- Research indicates that 2,5-dichloro-N-(propan-2-yl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies using the MTT assay have shown IC50 values comparable to established anticancer drugs, suggesting its potential as a therapeutic agent in cancer treatment.

- Mechanistically, it is believed to inhibit specific enzymes involved in cancer cell proliferation, thereby disrupting critical signaling pathways necessary for tumor growth .

- Antimicrobial Activity :

Materials Science

- Organic Semiconductors :

- The compound is being explored for its potential use in developing organic semiconductors. Its unique electronic properties may contribute to advancements in electronic devices and materials science.

Biological Studies

- Interaction Studies :

- Research has focused on the binding affinity of this compound with various biological targets. These studies are crucial for understanding its pharmacodynamics and potential therapeutic uses .

- The compound's ability to modulate signal transduction pathways has been highlighted, indicating its role in influencing cellular processes relevant to diseases like cancer.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant inhibition of cancer cell lines (e.g., MCF-7) with IC50 values indicating effective dose-response relationships. |

| Study 2 | Showed antimicrobial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as an antimicrobial agent. |

| Study 3 | Investigated the compound's ability to modulate specific signaling pathways involved in apoptosis, indicating therapeutic potential in oncology. |

Mechanism of Action

The mechanism of action of 2,5-dichloro-N-(propan-2-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

- 3,5-Dichloro-N-(2-chlorophenyl)benzamide

- 3,5-Dichloro-N-(4-chlorophenyl)benzamide

- 2,6-Dichloro-N-(4-chlorophenyl)benzamide

Comparison

2,5-dichloro-N-(propan-2-yl)benzamide is unique due to the specific positioning of the chlorine atoms and the isopropyl group. This structural arrangement can influence its reactivity and biological activity compared to other dichlorobenzamide derivatives. The presence of the isopropyl group may enhance its lipophilicity, affecting its interaction with biological membranes and its overall pharmacokinetic properties.

Biological Activity

2,5-Dichloro-N-(propan-2-yl)benzamide is a chemical compound belonging to the benzamide class, characterized by two chlorine atoms on the benzene ring and a propan-2-yl group attached to the nitrogen atom. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H11Cl2NO. The structural features include:

- Chlorine Substituents: Positioned at the 2 and 5 locations of the benzene ring.

- Propan-2-yl Group: Attached to the nitrogen of the amide functional group.

These features contribute to its unique chemical properties and biological interactions.

Preliminary studies indicate that this compound may exert its biological effects through:

- Enzyme Inhibition: It appears to inhibit specific enzymes or proteins, disrupting critical biological processes. This inhibition could modulate signal transduction pathways and gene expression.

- Binding Affinity: Interaction studies reveal significant binding affinity to various biological targets, influencing cellular processes.

Antiviral Activity

Recent research has highlighted the antiviral potential of compounds structurally related to this compound. For instance, studies have shown that similar compounds can inhibit viral replication in human bronchial epithelial cells infected with influenza virus, suggesting a potential mechanism involving interference with viral entry or mRNA transcription .

Anticancer Properties

The compound's structural analogs have demonstrated promising anticancer activities. For example, derivatives with similar substituents have shown significant inhibitory effects against various cancer cell lines, with IC50 values indicating potent activity. The mechanism often involves interference with tubulin polymerization and reactive oxygen species (ROS) generation, contributing to cytotoxicity in cancer cells .

Antibacterial Activity

Emerging data suggest that this compound may possess antibacterial properties. Compounds with similar structures have exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The effectiveness often correlates with lipophilicity and electron-withdrawing properties of substituents on the aromatic ring .

Comparative Analysis of Related Compounds

To better understand the uniqueness of this compound, a comparison with structurally related compounds is useful:

| Compound Name | Structure Features | Uniqueness |

|---|---|---|

| 2,5-Dichlorobenzamide | Simple benzamide with two chlorine substituents | Lacks propan-2-yl group; simpler structure |

| N-(Propan-2-yl)benzamide | Contains propan-2-yl group but no chlorine | Different reactivity profile due to lack of halogens |

| 4-Chloro-N-(propan-2-yl)benzamide | Chlorine at position 4 instead of 2 and 5 | Different positioning affects reactivity |

| 3,4-Dichlorobenzamide | Two chlorine atoms at positions 3 and 4 | Different substitution pattern |

The combination of chlorine substituents and the propan-2-yl group enhances its biological activity compared to similar compounds.

Case Studies

- Influenza Virus Inhibition:

- Anticancer Activity:

- Antibacterial Efficacy:

Properties

Molecular Formula |

C10H11Cl2NO |

|---|---|

Molecular Weight |

232.10 g/mol |

IUPAC Name |

2,5-dichloro-N-propan-2-ylbenzamide |

InChI |

InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)8-5-7(11)3-4-9(8)12/h3-6H,1-2H3,(H,13,14) |

InChI Key |

GXQCLXVYWPFTRU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC(=O)C1=C(C=CC(=C1)Cl)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.